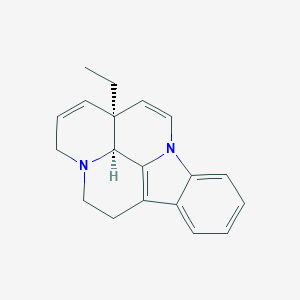

14,15-Didehydrovincamenine

Description

Structure

3D Structure

Properties

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-7,9-10,13,18H,2,8,11-12H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJAUFBGGXCPP-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Investigations of 14,15 Didehydrovincamenine

Identification from Botanical and Other Biological Sources

14,15-Didehydrovincamenine, also referred to in scientific literature as Δ14-Vincamenine, is a naturally occurring alkaloid. medchemexpress.com Its isolation has been reported primarily from plants belonging to the Melodinus genus within the Apocynaceae family. targetmol.comtargetmol.cn Notably, it has been identified as a constituent of Melodinus yunnanensis, where it may also serve as a precursor to other more complex alkaloids. bioline.org.brresearchgate.netnih.gov The N4-oxide derivative of the compound has also been found in M. yunnanensis. bioline.org.br

The compound is recognized as a natural product available for research purposes in various chemical and biochemical catalogs. chemicalbook.combiocrick.comcymitquimica.com While this compound itself is characteristic of the Melodinus genus, its structural relatives are found throughout the Apocynaceae family. For instance, the closely related and well-studied alkaloid vincamine (B1683053) is famously isolated from the lesser periwinkle, Vinca (B1221190) minor. nih.govnih.gov The general precursors to this class of alkaloids, known as monoterpenoid indole (B1671886) alkaloids (MIAs), are found in well-known medicinal plants like Catharanthus roseus and Voacanga africana. researchgate.netfrontiersin.orgdspacedirect.org

The table below summarizes the botanical sources identified for this compound and its close structural relatives.

Table 1: Botanical Sources of this compound and Related Alkaloids

| Compound | Botanical Source(s) | Family |

|---|---|---|

| This compound | Melodinus yunnanensis, Melodinus spp. targetmol.combioline.org.brresearchgate.net | Apocynaceae |

| Vincamine | Vinca minor nih.govnih.gov | Apocynaceae |

| Tabersonine (B1681870) (Precursor) | Voacanga africana, Catharanthus roseus researchgate.netdspacedirect.org | Apocynaceae |

| Vincadifformine (B1218849) (Precursor) | Vinca minor, Catharanthus roseus researchgate.netmdpi.com | Apocynaceae |

Chemotaxonomic Context of this compound-Producing Organisms

The study of plant chemicals, or chemotaxonomy, provides valuable insights into the evolutionary relationships between plant species. The distribution of monoterpenoid indole alkaloids (MIAs) is a significant chemotaxonomic marker for the Apocynaceae family. nih.govfrontiersin.org This family is characterized by its ability to produce a vast and diverse array of these complex molecules, all originating from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form a universal precursor, strictosidine. bioline.org.brnih.gov

The specific alkaloid profiles can vary significantly between different genera and species, and even between different organs of the same plant, such as the leaves and roots. nih.govnih.govresearchgate.net This chemical diversity is a powerful tool for plant classification. For example, while Catharanthus roseus is renowned for producing the dimeric anticancer alkaloids vinblastine (B1199706) and vincristine (B1662923), Vinca minor is known for accumulating vincamine. nih.govfrontiersin.org The presence of this compound appears to be a chemotaxonomic characteristic of the Melodinus genus. bioline.org.brresearchgate.net The distinct alkaloid content supports the taxonomic differentiation of these plants, reflecting their unique evolutionary paths and the specialized enzymatic machinery they possess.

Elucidation of the Biosynthetic Pathway of this compound

The biosynthesis of this compound is a sophisticated process involving multiple enzymatic transformations. While the pathway has not been fully elucidated specifically for this compound, extensive research on the closely related vincamine in Catharanthus roseus and Vinca minor provides a clear and predictive model for its formation.

Enzymatic Steps and Intermediates in this compound Biosynthesis

The formation of this compound is understood to branch off from the central MIA pathway at the intermediate tabersonine, an aspidosperma-type alkaloid. researchgate.netresearchgate.net The crucial transformation involves a skeletal rearrangement from the aspidosperma backbone to the eburnamine (B1221595) backbone, which is characteristic of vincamine and this compound.

This key step is catalyzed by a cytochrome P450 enzyme. frontiersin.orgrsc.org Studies have identified a specific enzyme in C. roseus, tabersonine 3-oxygenase (T3O), which creates an unstable epoxide intermediate on a tabersonine derivative. nih.govpnas.org This epoxide is the pivotal point for the biosynthetic divergence. In the pathway leading to the alkaloid vindoline (B23647), the epoxide is acted upon by a reductase enzyme (T3R). nih.gov However, if the T3R enzyme is absent, the highly reactive epoxide intermediate spontaneously undergoes a molecular rearrangement, transforming the aspidosperma skeleton into an eburnamine-type structure. rsc.orgpnas.orgrsc.org

This rearrangement mechanism provides a direct biosynthetic link between the two major classes of alkaloids. It is hypothesized that this compound is formed through an analogous process, likely starting from tabersonine itself. The action of a T3O-homologous enzyme in Melodinus would generate the key epoxide, which then rearranges to form the eburnamine skeleton of this compound.

Table 2: Key Intermediates in the Proposed Biosynthesis of this compound

| Intermediate | Alkaloid Class | Role |

|---|---|---|

| Tryptamine & Secologanin | Precursors | Building blocks for all MIAs bioline.org.brnih.gov |

| Strictosidine | Corynanthe | Universal precursor to MIAs nih.gov |

| Tabersonine | Aspidosperma | Key branch-point intermediate researchgate.netresearchgate.net |

| Tabersonine-2,3-epoxide | Aspidosperma (unstable) | Pivotal intermediate for skeletal rearrangement nih.govpnas.org |

| This compound | Eburnamine | Final product of the proposed pathway |

Genetic and Transcriptomic Studies Related to this compound Production

Modern "omics" technologies have been instrumental in uncovering the genes responsible for MIA biosynthesis. Transcriptome analysis of C. roseus and V. minor has become a primary strategy for gene discovery. nih.govnih.govresearchgate.net By sequencing all the expressed genes in alkaloid-producing tissues, researchers can identify candidate genes by looking for patterns of co-expression. Genes that are switched on and off at the same time as known alkaloid biosynthesis genes are likely to be involved in the pathway. nih.govpnas.org

This approach was successfully used to identify the gene encoding the critical T3O enzyme in C. roseus. nih.govuea.ac.uk Researchers used a combination of transcriptome databases and a technique called virus-induced gene silencing (VIGS) to confirm the gene's function. nih.gov While no studies have specifically targeted the genes for this compound production in Melodinus, the genetic and transcriptomic studies in related species have provided the essential tools and foundational knowledge. It is highly probable that a homologous gene to the C. roseus T3O exists in Melodinus and is responsible for catalyzing the key rearrangement step leading to this compound.

Biotransformation Studies of this compound Precursors and Analogs

Biotransformation, the use of biological systems like enzymes or microbes to convert one chemical into another, has been pivotal in confirming the proposed biosynthetic pathways for eburnamine-type alkaloids. Semisynthetic methods have been developed to convert tabersonine into vincamine, often involving a chemical oxidation and rearrangement that mimics the proposed biosynthetic step. researchgate.netgoogle.com

More definitive evidence comes from studies using engineered yeast. When yeast cells were genetically modified to express only the T3O enzyme from C. roseus and were fed the precursor 16-methoxytabersonine, they successfully produced a vincamine-type alkaloid. pnas.orgrsc.org This experiment elegantly demonstrated that a single enzyme could orchestrate the complex skeletal rearrangement. This biotransformation confirms that the epoxide intermediate is prone to rearranging into the eburnamine structure, providing a powerful model for how precursors like tabersonine can be converted into this compound within the plant.

Chemical Synthesis and Derivatization Strategies for 14,15 Didehydrovincamenine

Total Synthesis Approaches to 14,15-Didehydrovincamenine

The total synthesis of this compound provides a route to the molecule from simple, commercially available starting materials, allowing for the potential to create structural analogs for further investigation.

Retrosynthetic Analysis of the this compound Core Structure

A retrosynthetic analysis of the this compound core structure reveals key disconnections and strategic bonds to be formed. A notable approach to the asymmetric total synthesis of (+)-apovincamine disconnects the pentacyclic structure at the C/D ring junction. This leads to a key intermediate, a pentacyclic diene lactam, which can be constructed from a chiral benzamide (B126) precursor.

The core strategy involves the following key retrosynthetic steps:

Final pentacyclic ring formation: The final ring of the vincamine-type skeleton can be formed through an intramolecular cyclization.

Formation of the pentacyclic diene lactam: This crucial intermediate can be envisioned as arising from an acid-catalyzed tricyclization of an amido keto aldehyde, which itself is derived from the coupling of a butyrolactone intermediate with tryptamine (B22526).

Butyrolactone intermediate: This chiral fragment can be obtained through a Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) derivative.

Chiral cyclohexadienone: The synthesis of this key building block can be achieved through a Birch reduction-alkylation of a chiral benzamide, establishing the initial stereocenter.

This retrosynthetic pathway highlights the importance of controlling stereochemistry early in the synthesis and utilizing robust cyclization strategies to construct the complex polycyclic system.

Key Methodologies and Catalytic Strategies in Total Synthesis of this compound

The successful total synthesis of this compound relies on a series of key methodologies and catalytic strategies to achieve high stereoselectivity and efficiency.

One asymmetric total synthesis of (+)-apovincamine employs the following key reactions:

Birch Reduction-Alkylation: The synthesis commences with a diastereoselective Birch reduction-alkylation of a chiral benzamide to create a chiral 6-ethyl-1-methoxy-4-methyl-1,4-cyclohexadiene derivative. This step is crucial for setting the absolute configuration of the target molecule.

Acid-Catalyzed Tricyclization: An amido keto aldehyde, formed from the coupling of a butyrolactone intermediate and tryptamine, undergoes an acid-catalyzed tricyclization to form the pentacyclic diene lactam. This reaction efficiently constructs a significant portion of the alkaloid's core structure.

Radical Bromination: A novel procedure for the conversion of an intermediate, (+)-apovincaminal acetal, to (+)-apovincamine involves a free radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). This method avoids the use of potentially harsh metallic oxidants.

| Reaction Step | Reagents and Conditions | Key Transformation |

| Asymmetric Birch Reduction-Alkylation | Chiral benzamide, Li/NH3, EtI | Formation of a chiral cyclohexadiene |

| Acid-Catalyzed Tricyclization | Amido keto aldehyde, acid catalyst | Construction of the pentacyclic diene lactam |

| Free Radical Bromination | (+)-Apovincaminal acetal, NBS, AIBN, CCl4 | Conversion to (+)-apovincamine |

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is not without its challenges, primarily centered around the control of multiple stereocenters and the construction of the strained pentacyclic ring system.

Challenges:

Stereocontrol: The molecule contains several stereogenic centers, and their precise control is a significant hurdle. The relative and absolute stereochemistry must be carefully established throughout the synthetic sequence.

Ring System Construction: The assembly of the fused five-ring system requires robust and selective cyclization reactions. Undesired side reactions or incorrect stereochemical outcomes are common challenges.

Functional Group Tolerance: The synthesis involves numerous functional groups that must be compatible with the reaction conditions employed in subsequent steps.

Innovations:

Asymmetric Linkage: The use of a chiral auxiliary on the initial benzamide allows for an "asymmetric linkage" that directs the stereochemical outcome of the Birch reduction, providing excellent diastereoselectivity.

Novel Base-Induced Epimerization: During the synthesis of the pentacyclic diene lactam, a novel base-induced epimerization at C(21) was observed, allowing for the interconversion of diastereomers and ultimately leading to the desired cis-fused ring system.

Avoidance of Metallic Oxidants: The development of a free-radical bromination to complete the synthesis of (+)-apovincamine represents an innovation that avoids the use of heavy metal oxidants, leading to a potentially more environmentally benign process.

Semi-Synthesis Approaches to this compound and Its Derivatives

Semi-synthesis, which utilizes naturally occurring precursors, offers a more direct route to this compound and its derivatives, often requiring fewer steps than total synthesis.

Utilization of Natural Precursors in this compound Semi-Synthesis

The structural similarity of this compound to other abundant Vinca (B1221190) alkaloids makes it an ideal target for semi-synthesis.

From Vincamine (B1683053): A straightforward method for the preparation of apovincamine (B1665591) involves the dehydration of vincamine. This can be achieved by treating vincamine with a strong mineral acid or a Lewis acid, such as tin(IV) chloride (SnCl4) or phosphorus tribromide (PBr3), in an anhydrous organic solvent. This process effectively removes the hydroxyl group at C-14 and introduces the double bond between C-14 and C-15.

From Tabersonine (B1681870): Tabersonine, an alkaloid found in significant quantities in the seeds of Voacanga africana, serves as a versatile starting material for the semi-synthesis of various Vinca alkaloids, including apovincamine. A patented multi-stage process describes the conversion of tabersonine to a mixture of vincamine, epi-16-vincamine, and apovincamine. The key steps in this process involve:

Catalytic hydrogenation of tabersonine to yield vincadifformine (B1218849).

Oxidation of vincadifformine with a peroxy-compound to form an N-oxy intermediate.

Molecular rearrangement of the intermediate in an acidic medium in the presence of a reducing agent for the N-oxy group. This rearrangement leads to the formation of the desired vincamine-type skeleton, including apovincamine.

| Natural Precursor | Key Transformation | Resulting Product(s) |

| Vincamine | Dehydration (acid-catalyzed) | This compound (Apovincamine) |

| Tabersonine | Multi-step (hydrogenation, oxidation, rearrangement) | Mixture including Vincamine, epi-16-vincamine, and Apovincamine |

Chemo-Enzymatic Approaches in this compound Semi-Synthesis

While direct chemo-enzymatic synthesis of this compound has not been extensively reported, the broader field of biocatalysis in alkaloid synthesis suggests potential strategies. The biosynthesis of related Vinca alkaloids provides insights into possible enzymatic transformations that could be harnessed.

Research on the biosynthesis of vincamine in Vinca minor has identified a key enzymatic step that could be relevant. An enzyme similar to tabersonine 3-oxygenase (T3O) is proposed to be involved in vincamine biosynthesis. This enzyme catalyzes the formation of an epoxide on a vincadifformine-like skeleton. In the absence of the subsequent enzyme (a reductase), this epoxide intermediate can undergo a non-enzymatic rearrangement to form an eburnamine-vincamine skeleton, which is the core structure of this compound.

This suggests a potential chemo-enzymatic strategy where:

A natural precursor like vincadifformine (obtained from the hydrogenation of tabersonine) is subjected to an enzymatic epoxidation using a T3O-like enzyme.

The resulting epoxide intermediate could then be chemically rearranged under controlled conditions to favor the formation of the this compound structure.

The use of enzymes in this manner could offer high selectivity and milder reaction conditions compared to purely chemical methods. Further exploration of enzymes from Vinca species or engineered biocatalysts could open new avenues for the efficient semi-synthesis of this compound and its derivatives.

Strategic Derivatization via Semi-Synthetic Routes for Analog Generation

Semi-synthesis, a strategy that utilizes naturally occurring compounds as starting materials for chemical modifications, is a cornerstone in the generation of novel Vinca alkaloid analogs. This approach is particularly advantageous for complex molecules like those in the vincamine family, where total synthesis can be prohibitively long and low-yielding. While specific semi-synthetic routes starting from this compound are not extensively detailed in publicly available literature, the principles can be inferred from the derivatization of structurally related alkaloids such as vincamine and vinpocetine (B1683063). nih.govbiorxiv.org

The primary goal of semi-synthetic derivatization is to access a diverse range of analogs that can be screened for improved biological activity, selectivity, or pharmacokinetic properties. Key reactive sites on the vincamine scaffold, such as the C-14 ester group and the indole (B1671886) nitrogen, are common targets for modification. For instance, the ester at C-14 can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for the introduction of various amide or new ester functionalities. These modifications can significantly impact the molecule's polarity and its ability to interact with biological targets. biorxiv.org

Another common strategy involves modifications to the aromatic A-ring. Electrophilic substitution reactions, such as halogenation, can introduce bromine or other halogens at specific positions, which can alter the electronic properties of the molecule and provide a site for further functionalization through cross-coupling reactions. nih.gov Furthermore, the E-ring of related compounds has been a target for modifications, including the reduction of the ethyl ester to an alcohol, which has been shown to influence the compound's antiproliferative activity. biorxiv.org

The generation of analogs through semi-synthesis allows for a systematic exploration of the structure-activity relationship (SAR). By making targeted changes to the parent molecule and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for the desired pharmacological effects. This iterative process of design, synthesis, and testing is crucial for the development of new therapeutic agents.

Synthetic Route Optimization and Process Development for this compound

Efficiency and Scalability Considerations in this compound Synthesis

The efficient and scalable synthesis of complex natural products like this compound presents significant challenges. The low natural abundance of many Vinca alkaloids necessitates either highly efficient extraction and purification methods or robust and high-yielding synthetic routes. nih.gov For many Vinca alkaloids, the yield from plant sources is extremely low; for example, it can take 500 kg of dried leaves to produce just 1 gram of vinblastine (B1199706). nih.gov This scarcity drives the need for synthetic and semi-synthetic production methods.

Key strategies for improving efficiency include the development of convergent synthetic routes, where different fragments of the molecule are synthesized separately and then combined in the later stages. This approach is generally more efficient than a linear synthesis where the main backbone is assembled step-by-step. Furthermore, the use of powerful catalytic reactions can enable key bond formations in a single, efficient step. For example, the development of an Fe(III)-promoted coupling of catharanthine (B190766) and vindoline (B23647) was a significant advancement in the synthesis of vinblastine. acs.org

Scalability also requires that the reagents and reaction conditions are amenable to large-scale production. This means avoiding the use of highly toxic or explosive reagents, reactions that require extreme temperatures or pressures, and purification methods that are difficult to perform on a large scale, such as column chromatography. The development of crystallization-based purifications is often a critical step in making a synthesis scalable.

Green Chemistry Principles in this compound Synthetic Design

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize the environmental impact of chemical manufacturing. yale.edumdpi.com These principles focus on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu For a molecule like this compound, incorporating green chemistry would involve a critical evaluation of every aspect of its synthesis.

The 12 principles of green chemistry provide a framework for this evaluation. yale.eduacs.org Key considerations include:

Prevention of Waste: Designing synthetic pathways that generate minimal waste is a primary goal. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like substitution or elimination reactions. acs.org

Use of Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu This includes the choice of solvents, reagents, and catalysts.

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu The pharmaceutical industry is increasingly looking to replace hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks: Utilizing renewable starting materials, such as those derived from plants, is a key aspect of green chemistry. yale.edu The semi-synthetic approach, starting from a naturally occurring alkaloid, aligns well with this principle, provided the plant source is sustainable.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. acs.org Biocatalysis, using enzymes, is a particularly green approach as it often allows for high selectivity under mild reaction conditions, potentially reducing the need for protecting groups. acs.org

By integrating these principles into the synthetic design for this compound, chemists can develop more sustainable and environmentally friendly production methods.

Rational Design and Synthesis of this compound Derivatives

Structural Modification Strategies for this compound Analogs

The rational design of analogs of this compound aims to systematically modify its structure to enhance its therapeutic properties. While specific structure-activity relationship (SAR) studies for this particular compound are not widely published, strategies can be extrapolated from the extensive research on other Vinca alkaloids. mdpi.comnih.gov The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve factors like potency, selectivity, and metabolic stability.

Common strategies for structural modification include:

Modification of Peripheral Substituents: Small changes to the substituents on the main scaffold can have a significant impact on biological activity. For example, in the case of vinblastine analogs, even conservative changes to the C16' methyl ester led to surprisingly large reductions in activity, indicating its crucial role. nih.gov Conversely, the introduction of small hydrophobic substituents at other positions, such as a fluorine atom, has been shown to enhance potency. nih.gov For this compound, modifications to any existing functional groups or the aromatic ring would be a logical starting point.

Deep-Seated Changes to the Core Structure: More significant alterations to the core ring system are also possible, particularly through total synthesis approaches. nih.gov This could involve changing the size of the rings or introducing or removing heteroatoms. Such changes can profoundly alter the three-dimensional shape of the molecule and its interaction with biological targets.

Hybrid Molecule Synthesis: This strategy involves linking the Vinca alkaloid scaffold to other pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com For instance, vindoline has been conjugated with amino acid esters, steroids, and synthetic pharmacophores like triphenylphosphine (B44618) to improve cellular uptake and overcome drug resistance. mdpi.comnih.gov

The table below outlines potential modification sites on a generalized vincamine-type scaffold and the rationale for those modifications.

| Modification Site | Potential Modification | Rationale for Modification |

| C-14 Ester | Hydrolysis followed by amidation or formation of new esters | Modulate polarity, solubility, and target interaction. biorxiv.org |

| Aromatic A-Ring | Halogenation, nitration, or other electrophilic substitutions | Alter electronic properties and provide handles for further functionalization. nih.gov |

| Indole Nitrogen | Alkylation or acylation | Investigate the role of the nitrogen in hydrogen bonding and overall basicity. |

| E-Ring | Reduction of ester, introduction of substituents | Explore the impact of the E-ring conformation and functionality on activity. biorxiv.org |

Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries

Combinatorial chemistry is a powerful tool for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. escholarship.org This approach, coupled with high-throughput screening, allows for the efficient exploration of a large chemical space to identify compounds with desired biological activity. escholarship.org

The application of combinatorial chemistry to the synthesis of this compound derivatives would enable the generation of a vast library of analogs for biological evaluation. A common strategy in combinatorial synthesis is "split-and-pool" synthesis on a solid support. nih.gov In this method, a starting material attached to a polymer bead is divided into portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

For a this compound library, a semi-synthetic approach could be employed where a common intermediate, derived from a natural precursor, is attached to a solid support. This immobilized intermediate could then be subjected to a series of reactions with a diverse set of building blocks to create a library of final compounds. For example, if the C-14 carboxylic acid is the point of attachment, a library of amides could be generated by reacting the immobilized intermediate with a collection of different amines.

The design of the library is crucial and is often guided by known SAR data or computational modeling to maximize the chances of finding active compounds. The resulting library can then be screened in high-throughput assays to identify "hits"—compounds that exhibit the desired biological activity. The structures of these hits can then be determined, often through decoding techniques if an encoding strategy was used during the synthesis. nih.gov This approach significantly accelerates the early stages of drug discovery by rapidly identifying promising lead compounds for further optimization. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 14,15 Didehydrovincamenine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 14,15-Didehydrovincamenine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For complex natural products like this compound, high-resolution NMR provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

The structural complexity of alkaloids necessitates the use of advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments. semanticscholar.org While standard 1D ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR is required to piece together the molecular framework. acs.org For alkaloids, which often have dense, overlapping proton signals, 2D techniques are indispensable for resolving ambiguities. acs.org

Key 2D NMR experiments used in the study of complex natural products include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons typically separated by two or three bonds. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and heteronuclei, most commonly ¹H and ¹³C, allowing for the direct assignment of protons to their attached carbons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different structural fragments of a molecule, particularly across quaternary carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, providing critical information for determining the three-dimensional structure and stereochemistry. semanticscholar.org

While these techniques are standard for alkaloid characterization, detailed and fully assigned 1D and 2D NMR data for this compound (Apovincamine) are not extensively detailed in publicly available literature. However, studies have reported the use of solid-state Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C NMR spectroscopy to investigate its characteristics. researchgate.netresearchgate.net

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is critical as different stereoisomers can have vastly different biological activities. The eburnamenine (B1235447) skeleton of this compound features multiple stereocenters, making this a non-trivial task.

NMR techniques, particularly NOESY, are fundamental in assigning relative stereochemistry by measuring through-space interactions between protons. The presence or absence of a NOESY cross-peak between specific protons can confirm their spatial proximity and thus their orientation on the molecular scaffold. For related alkaloids, computational methods combined with NMR data have also been employed for stereochemical analysis. nih.gov

Interestingly, research has also turned to other techniques to differentiate stereoisomers of this compound. Energy-resolved mass spectrometry experiments have been shown to distinguish between 14,15-didehydrovincamine and its stereoisomer, 16-epi-14,15-didehydrovincamine, based on their distinct fragmentation patterns, highlighting that subtle structural differences can be probed with specialized analytical methods. acs.org

Mass Spectrometry (MS) Techniques in the Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. researchgate.net It is highly sensitive, requiring only minute quantities of a sample. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with extremely high accuracy (typically to the third or fourth decimal place). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₂₁H₂₄N₂O₂. nih.govuni-freiburg.de By comparing the experimentally measured exact mass to the theoretically calculated mass, HRMS provides definitive confirmation of the elemental composition, a critical first step in structure elucidation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Reference |

|---|---|---|---|---|

| This compound (Apovincamine) | C₂₁H₂₄N₂O₂ | [M+H]⁺ | 337.18595 | nih.govuni-freiburg.de |

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to probe the structure of a molecule. researchgate.net In a typical experiment, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. researchgate.net The resulting fragmentation pattern is a fingerprint that is characteristic of the molecule's structure.

The fragmentation pathways of alkaloids can be complex but provide significant structural information. nih.gov For eburnamenine-type alkaloids, fragmentation often involves characteristic losses from the core ring system. researchgate.net Studies using electrospray ionization and energy-resolved mass spectrometry on 14,15-didehydrovincamine have shown that this technique is sensitive enough to distinguish it from its epimers. acs.org The different spatial arrangements of the epimers lead to different stabilities in the precursor ions and result in varied abundances of fragment ions, allowing for their differentiation even when they have the same mass. acs.org

Table 2: Tandem Mass Spectrometry Approach for Stereoisomer Differentiation

| Compound | Precursor Ion (m/z) | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| 14,15-Didehydrovincamine | 337 | Energy-Resolved MS/MS | Produces distinct fragmentation patterns allowing for the differentiation of stereoisomers. | acs.org |

| 16-epi-14,15-Didehydrovincamine | 337 | Energy-Resolved MS/MS |

To analyze this compound within its natural source, such as in extracts of Vinca (B1221190) minor, mass spectrometry is typically coupled with a separation technique, a process known as hyphenation. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the analysis of alkaloids in complex plant extracts. nih.govnih.govtandfonline.com

In this approach, the crude extract is first injected into a liquid chromatograph. The different compounds in the mixture are separated based on their chemical properties as they pass through the chromatography column. As each compound elutes from the column, it is introduced directly into the mass spectrometer for detection and identification. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the reliable quantification of specific alkaloids, even at low concentrations within a complex biological matrix. tandfonline.comresearchgate.net This methodology is crucial for metabolic profiling studies and for the quality control of herbal products containing these alkaloids. nih.govtandfonline.com

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to gain insights into the molecular structure and conformation of this compound. umich.edumdpi.com These methods probe the vibrational modes of molecules, which are specific to their chemical bonds and symmetry, offering a unique "fingerprint" of the compound. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations of its covalent bonds. msu.edu The resulting spectrum reveals the presence of specific functional groups, as each group absorbs at a characteristic frequency. utdallas.edu For this compound, key functional groups such as C=O (ester), C=C (alkene), C-N (amine), and aromatic rings will exhibit distinct absorption bands. The precise position, intensity, and shape of these bands can provide information about the molecule's conformation and the local environment of these functional groups. msu.eduspectroscopyonline.com For instance, shifts in the carbonyl stretching frequency can indicate the presence of hydrogen bonding or other intermolecular interactions. mdpi.com

By combining data from both IR and Raman spectroscopy, a more complete picture of the vibrational landscape of this compound can be constructed. Computational methods, such as density functional theory (DFT) calculations, can be used to predict the vibrational spectra for different possible conformers of the molecule. arxiv.orgnih.gov Comparing these theoretical spectra with the experimental data allows for a detailed conformational analysis, helping to determine the most stable three-dimensional structure of the molecule in different environments. umich.edusemanticscholar.org

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) (IR) | Typical Wavenumber Range (cm⁻¹) (Raman) | Vibrational Mode |

| C=O (Ester) | 1750-1735 | 1750-1735 | Stretching |

| C=C (Aromatic) | 1600-1450 | 1600-1450 | Stretching |

| C=C (Alkene) | 1680-1620 | 1680-1620 | Stretching |

| C-N | 1350-1000 | 1350-1000 | Stretching |

| C-O | 1300-1000 | 1300-1000 | Stretching |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | 3000-2850 | Stretching |

Note: The exact frequencies can vary depending on the molecular environment and conformation.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, purification, and purity assessment of this compound from complex mixtures, such as plant extracts or synthetic reaction products. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For the analysis of this compound, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pjoes.comnih.gov The separation is based on the hydrophobicity of the analytes.

HPLC is crucial for:

Purity Assessment: Determining the percentage purity of a sample of this compound by separating it from any impurities. biocrick.com The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration.

Isolation: Preparative HPLC can be used to isolate pure this compound from a mixture. chromatographyonline.commdpi.com By collecting the fraction of the mobile phase that elutes at the retention time of the target compound, a highly purified sample can be obtained.

Quantification: When coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), HPLC can be used for the accurate quantification of this compound in various matrices. researchgate.netnih.gov

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a heated column. nih.gov For GC analysis, the compound must be thermally stable and volatile. While some alkaloids can be analyzed directly by GC, others, including potentially this compound, may require derivatization to increase their volatility and thermal stability. GC is particularly useful for analyzing volatile impurities that may be present in a sample. nih.gov

Table 2: Comparison of HPLC and GC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Analyte Properties | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Requires volatile and thermally stable analytes or their volatile derivatives. |

| Typical Application | Purity assessment, isolation, and quantification of this compound. | Analysis of volatile impurities. |

| Stationary Phase | Commonly C18-bonded silica (B1680970) (reversed-phase). | Various polar and non-polar liquid coatings on a solid support. |

| Mobile Phase | Solvent mixtures (e.g., water/acetonitrile, water/methanol). | Inert gas (e.g., helium, nitrogen, hydrogen). |

Development and Validation of Analytical Methods for this compound Research

The development and validation of analytical methods are critical to ensure the reliability, accuracy, and precision of data generated in the research of this compound. demarcheiso17025.comresearchgate.net A validated method provides confidence that it is suitable for its intended purpose. apvma.gov.aueuropa.eu

The development of an analytical method for this compound involves a systematic process of optimizing various parameters to achieve the desired performance characteristics.

For quantitative analysis , the goal is to accurately measure the amount of this compound in a sample. rsc.orgnih.gov This typically involves developing an HPLC method with a suitable detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. researchgate.netnih.gov Key development steps include:

Selection of Chromatographic Conditions: Optimizing the stationary phase, mobile phase composition (including pH and additives), flow rate, and column temperature to achieve good resolution, symmetric peak shape, and a reasonable analysis time. chromatographyonline.com

Detector Wavelength Selection: Identifying the wavelength of maximum absorbance (λmax) for this compound to ensure maximum sensitivity.

Sample Preparation: Developing a robust procedure for extracting the analyte from the sample matrix and removing interfering substances. ijcce.ac.ir

For qualitative analysis , the objective is to confirm the identity of this compound. eurachem.org This is often achieved by comparing the retention time of the peak in the sample chromatogram with that of a certified reference standard. rsc.org For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS), which provides information about the molecular weight and fragmentation pattern of the compound.

Method Validation is the process of demonstrating that an analytical method is suitable for its intended use. demarcheiso17025.comeuropa.eu According to international guidelines (e.g., ICH Q2(R1)), a validation study typically assesses the following parameters: europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. apvma.gov.au

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ebsco.com In the context of this compound research, chemometrics can be applied to enhance data analysis and interpretation, particularly when dealing with complex datasets from spectroscopic and chromatographic measurements. rsc.orgresearchgate.net

Key applications of chemometrics include:

Multivariate Calibration: In quantitative analysis, techniques like Partial Least Squares (PLS) regression can be used to build calibration models that relate the spectral or chromatographic data to the concentration of this compound, even in the presence of interfering compounds. nih.gov

Pattern Recognition: Unsupervised methods like Principal Component Analysis (PCA) can be used to explore and visualize complex datasets, for example, to classify different samples of Vinca species based on their alkaloid profiles.

Signal Processing: Chemometric algorithms can be used to preprocess raw analytical data, for instance, by correcting for baseline drift, reducing noise, and resolving overlapping peaks in chromatograms or spectra. researchgate.net

Method Optimization: Experimental design and optimization strategies, guided by chemometric principles, can be employed to efficiently develop and validate analytical methods. rsc.orgresearchgate.net

The integration of chemometrics with advanced analytical techniques provides a powerful framework for a more comprehensive and robust investigation of this compound. ebsco.comucphchemometrics.com

Chemical Reactivity and Transformation Studies of 14,15 Didehydrovincamenine

Reaction Mechanisms and Pathways of 14,15-Didehydrovincamenine

The reaction mechanisms of this compound are intrinsically linked to the electronic and steric properties of its pentacyclic structure. The enamine moiety, a key feature of the eburnane alkaloid family, and the C14-C15 unsaturated bond are the primary sites for chemical transformations.

The enamine character of the molecule makes the C16 position nucleophilic, susceptible to attack by various electrophiles. Protonation of the enamine can lead to the formation of an iminium ion, which is a key intermediate in many reactions of this class of alkaloids. This reactivity is fundamental to understanding the chemical behavior of related compounds and can be inferred for this compound.

Furthermore, the C14-C15 double bond can undergo various addition reactions. For instance, catalytic hydrogenation would be expected to saturate this bond, leading to the formation of vincamine (B1683053) or its stereoisomers. The stereoselectivity of such a reaction would be influenced by the steric hindrance of the ethyl group at C20, directing the approach of the reagent.

In the context of its synthesis from related alkaloids, this compound is often formed through elimination reactions. For example, it can be prepared from vincamine by dehydration. researchgate.net This process typically involves the protonation of the hydroxyl group at C14, followed by the loss of a water molecule to form a carbocation intermediate, which is then stabilized by the elimination of a proton to form the C14-C15 double bond.

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions on the this compound scaffold offer pathways to novel derivatives with potentially different chemical and biological properties. These transformations primarily target the ester group and the C14-C15 double bond.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Product |

| Methyl Ester | 1. LiAlH4, THF 2. H2O | Primary Alcohol | (14,15-Didehydrovincamenin-16-yl)methanol |

| Methyl Ester | 1. NaOH (aq), heat 2. H3O+ | Carboxylic Acid | 14,15-Didehydrovincamenoic acid |

| C14-C15 Alkene | H2, Pd/C | Alkane | Vincamine/Epivincamine |

| C14-C15 Alkene | m-CPBA | Epoxide | 14,15-Epoxyvincamenine |

| C14-C15 Alkene | 1. O3, CH2Cl2, -78°C 2. Zn, H2O | Aldehyde/Ketone | Seco-derivatives |

The hydrolysis of the methyl ester group under basic conditions, followed by acidification, would yield the corresponding carboxylic acid. This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation. Conversely, reduction of the ester using a strong reducing agent like lithium aluminum hydride would furnish the corresponding primary alcohol.

The C14-C15 double bond is amenable to a variety of addition reactions. Besides catalytic hydrogenation, it can undergo electrophilic additions. For example, treatment with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide. Ozonolysis of the double bond would lead to the cleavage of the C-ring, affording seco-derivatives with aldehyde or ketone functionalities, depending on the workup conditions.

Photochemical and Electrochemical Transformations of this compound

While specific studies on the photochemical and electrochemical transformations of this compound are not extensively documented, the behavior of related Vinca (B1221190) alkaloids provides a basis for predicting its reactivity. nih.govthermofisher.comethernet.edu.etscripps.edu

Photochemical Transformations: The indole (B1671886) nucleus, a core component of the eburnane skeleton, is known to be photochemically active. Irradiation of tertiary amines, such as the nitrogen at N4 in the this compound structure, in the presence of sensitizers and oxygen can lead to oxidation, potentially forming N-oxides or undergoing dealkylation. ethernet.edu.etscripps.edu The C14-C15 double bond may also participate in photochemical reactions, such as [2+2] cycloadditions or photoisomerizations, although such reactivity has not been specifically reported for this compound. In a study on related alkaloids, photooxidation was enhanced in the presence of a photosensitizer like rose bengal, suggesting the involvement of singlet oxygen in the reaction mechanism. nih.gov

Electrochemical Transformations: The electrochemical behavior of Vinca alkaloids has been investigated, primarily for analytical purposes. nih.govthermofisher.comresearchgate.net These studies indicate that the indole moiety is electrochemically active and can be oxidized at a glassy carbon or platinum electrode. The oxidation is generally an irreversible process and is pH-dependent. For this compound, the enamine system and the C14-C15 double bond would likely contribute to its electrochemical profile, potentially leading to oxidative dimerization or polymerization reactions under specific conditions. The oxidation mechanism of related vinca alkaloids has been shown to be a complex multi-step electron transfer process. researchgate.net

Stability and Degradation Pathways in Controlled Research Environments

The stability of this compound (apovincamine) has been the subject of some investigation, particularly in the context of pharmaceutical formulation development. researchgate.netresearchgate.net

Table 2: Observed Degradation of Apovincamine (B1665591) under Stress Conditions researchgate.net

| Stress Condition | Degradation Products |

| 0.1M NaOH | Suggested formation of a hydrolyzed ester and potential ring-opened products. |

| 3% H2O2 | Suggested formation of N-oxide and other oxidized species. |

| Light/High Temperature | Generally stable, with minimal degradation observed. patsnap.com |

Under acidic and basic hydrolytic conditions, the primary site of degradation is the ester functionality, leading to the formation of the corresponding carboxylic acid. In a study on apovincamine, degradation in 0.1M NaOH suggested hydrolysis of the ester. researchgate.net

Oxidative stress, for instance, with hydrogen peroxide, can lead to the formation of N-oxides at the N4 position and potentially oxidation at the indole ring or the C14-C15 double bond. researchgate.net The enamine system is also susceptible to oxidation.

Interestingly, this compound is reported to be relatively stable under thermal and photolytic stress. In one study, vinpocetine (B1683063), a related compound, showed little to no degradation under light and high temperature, and no formation of vincamine or apovincamine was detected. patsnap.com Apovincamine itself is sometimes a product of the degradation or transformation of other vinca alkaloids, such as in the case of ozonolysis of (-)-vincadifformine followed by workup. google.com

Molecular Mechanisms and Biological Research of 14,15 Didehydrovincamenine

In Vitro Studies of Cellular Targets and Pathways

Research into the specific cellular targets and pathways affected by 14,15-Didehydrovincamenine is still in its nascent stages. However, valuable insights can be drawn from studies on the broader class of vinca (B1221190) and eburnamenine-type alkaloids, to which it belongs. nih.gov

Vinca alkaloids are classically known as antimitotic agents that disrupt microtubule dynamics. nih.gov The primary mechanism involves binding to tubulin, which inhibits the polymerization of microtubules. This disruption of the mitotic spindle apparatus leads to cell cycle arrest in the metaphase, a hallmark of this alkaloid class. nih.govacs.orgnumberanalytics.com While this is a general mechanism for dimeric Vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706), the monomeric eburnamenine-type alkaloids, including vincamine (B1683053) and its derivatives, often exhibit a different pharmacological profile focused on neurological and vascular targets. nih.govnih.gov

For instance, vinpocetine (B1683063), a well-studied synthetic derivative of the parent compound vincamine, is known to modulate several cellular pathways. caldic.combiorxiv.org A key target is the IKK/NF-κB signaling pathway. biorxiv.orgresearchgate.netgoogle.com Vinpocetine has been shown to inhibit TNFα-induced activation of NF-κB, a crucial transcription factor that regulates inflammation, by targeting the IκB kinase (IKK) complex. google.com This suggests that related compounds like this compound could potentially exhibit anti-inflammatory properties by modulating this pathway.

In one available study, this compound (referred to as Δ14-vincamenine) was evaluated for its cytotoxic activity against a panel of five human tumor cell lines (SW480, SMMC-7721, HL-60, MCF-7, and A-549). In this screen, the compound was found to be inactive, with an IC50 value greater than 40 μM. nih.gov This finding suggests that, at least in these cell lines, it does not possess potent cytotoxic effects, distinguishing it from the classic anticancer vinca alkaloids.

Biochemical Interactions with Biomolecules (e.g., proteins, enzymes, receptors)

The direct biochemical interactions of this compound have not been extensively characterized. However, the known interactions of its parent compound, vincamine, and related derivatives provide a strong basis for predicting its potential molecular binding partners.

Enzyme Inhibition: A primary target for vincamine derivatives like vinpocetine is phosphodiesterase type 1 (PDE1). nih.govcaldic.comresearchgate.net By inhibiting PDE1, these compounds can increase intracellular levels of cyclic nucleotides (cAMP and cGMP), which are critical second messengers in various signaling cascades, including those regulating vascular tone and neuronal function. Another potential enzymatic target for this class of alkaloids is acetylcholinesterase (AChE). Metabolites from an endophytic fungus capable of producing vincamine and its analogs demonstrated significant AChE inhibitory activity, suggesting this enzyme as a possible target. nih.gov

Ion Channel Modulation: Vinpocetine is also known to interact with several voltage-gated ion channels, particularly sodium (Na+) channels. nih.govcaldic.com This interaction is a key part of its neuroprotective mechanism, as it can block the persistent Na+ currents that contribute to excitotoxicity under pathological conditions.

Protein Binding: The foundational interaction for many vinca alkaloids is their binding to tubulin. numberanalytics.comcapes.gov.br Dimeric vinca alkaloids like vinblastine and vincristine bind to a specific site on β-tubulin, leading to the disruption of microtubule assembly. acs.org Quantitative studies comparing vinblastine, vincristine, and vinorelbine (B1196246) have detailed the energetics of this interaction, showing that the drugs bind with high affinity, which is linked to a ligand-induced self-association of tubulin into spiral aggregates. acs.orgscispace.com While this compound is a monomeric alkaloid, the potential for some level of interaction with tubulin or other cytoskeletal proteins cannot be entirely ruled out without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies for this compound Analogs (preclinical focus)

Direct SAR studies for this compound are not widely published. However, research on the synthesis and evaluation of vincamine and vinpocetine analogs provides critical insights into how structural modifications on the eburnamenine (B1235447) skeleton influence biological activity. biorxiv.orgdigitellinc.combohrium.com The presence of the double bond at the 14,15-position is a key structural feature of this compound, and its impact on activity can be inferred from SAR studies of related compounds.

Design and Synthesis of Analogs for SAR Probing

The general approach to SAR studies involves the rational design and synthesis of a library of related compounds where specific parts of the lead molecule are systematically modified. byu.edunih.govnih.govrsc.orgfrontiersin.org For vincamine-type alkaloids, synthetic strategies often focus on modifying the substituents on the indole (B1671886) ring, altering the stereochemistry, or making changes to the E-ring, which contains the C14-C15 bond. biorxiv.orgacs.org

One innovative approach involved a "ring distortion" strategy applied to vincamine, where its complex fused ring system was synthetically altered to create diverse molecular architectures. acs.orgacs.org These new scaffolds were then screened to identify novel biological activities not present in the parent compound. This highlights a modern approach to analog design that moves beyond simple functional group modification to explore new chemical space. acs.org

Correlating Structural Features with Biological Activities in Research Models

Once analogs are synthesized, they are tested in various biological assays to correlate specific structural features with activity. A study that performed a ring distortion of vincamine identified analogs with newfound antiplasmodial activity against P. falciparum, a function absent in vincamine itself. acs.org The SAR analysis of these analogs revealed important structural requirements for this re-engineered activity.

The table below summarizes the findings for a selection of these vincamine analogs tested against chloroquine-resistant Dd2 parasites.

| Compound | Structural Modification vs. Vincamine | Antiplasmodial Activity (EC50, Dd2) | Cytotoxicity (EC50, HepG2) |

|---|---|---|---|

| Vincamine (1) | Parent Compound | > 50 µM | Not Reported |

| Analog 8 (V3b) | Ring-distorted scaffold with C14-C15 double bond | 1.81 µM | > 40 µM |

| Analog 9 (V3c) | Variation at R1 of Analog 8 | 2.65 µM | Not Reported |

| Analog 12 (V3i) | Saturation of C14-C15 bond (hydroxyl group added) | > 10 µM | Not Reported |

| Analog 15 (V3t) | Complete reduction of the C-ring (C14-C15 bond saturated) | 13.2 µM | Not Reported |

Data sourced from a study on re-engineered antiplasmodial agents. acs.org

This SAR study demonstrated that while vincamine is inactive, certain ring-distorted analogs gain significant antiplasmodial potency. acs.org Notably, functionalization of the ring containing the 14,15-position, such as the introduction of a double bond (as in analog 8) or its subsequent reduction and functionalization (as in analogs 12 and 15), had a profound impact on biological activity. acs.org The presence of the C14-C15 double bond in analog 8 was associated with high potency, suggesting that this specific structural feature, which defines this compound, can be critical for certain biological activities. acs.org

Investigation of Pharmacological Targets (cellular/molecular level research)

The investigation of pharmacological targets for this compound is largely informed by research on its chemical relatives. acs.orgnih.gov Based on this body of work, several potential molecular targets can be proposed.

As a vincamine-type alkaloid, its primary targets are likely to be within the central nervous and cardiovascular systems, rather than being cytotoxic. nih.gov Key pharmacological targets identified for the closely related derivative vinpocetine include:

Phosphodiesterase 1 (PDE1): Inhibition of this enzyme is a major mechanism for the cerebral blood flow-enhancing effects of vinpocetine. caldic.comresearchgate.net

IKK/NF-κB Pathway: Inhibition of IKK presents a novel anti-inflammatory mechanism, positioning these compounds as potential modulators of neuroinflammation and other inflammatory conditions. google.com

Voltage-gated Na+ and Ca2+ channels: Blockade of these channels contributes to neuroprotective effects by preventing ion overload during ischemic events. nih.gov

Glutamate Receptors: Modulation of NMDA and AMPA receptors has also been implicated in the neuroprotective activity of vinpocetine. nih.gov

While this compound itself was inactive in a cytotoxicity screen against cancer cell lines, its N4-oxide derivative, isolated from Melodinus yunnanensis, points to how minor metabolic changes can create new analogs for pharmacological evaluation. nih.govscirp.orgresearchgate.net

Omics Approaches (e.g., metabolomics, proteomics) in this compound Research

The application of "omics" technologies—which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics)—to directly investigate the effects of this compound has not yet been reported in the scientific literature. nih.govnumberanalytics.comscispace.com Such studies would involve treating cells or model organisms with the compound and analyzing the global changes in protein or metabolite levels to uncover novel targets and affected pathways. embopress.orgelifesciences.orgbiorxiv.org

However, omics approaches, particularly metabolomics, have been instrumental in the broader field of vinca alkaloid research. For example, metabolomic profiling using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) has been crucial for:

Identifying Novel Producers: An LC-MS-based metabolomics study successfully identified an endophytic fungus, Geomyces sp., isolated from Nerium indicum, as a producer of vincamine and its analogs. nih.gov This opens up alternative, biotechnological sources for these valuable compounds.

Enhancing Production: In a study on Vinca minor, metabolic profiling was used to analyze shoot cultures that were selected for overproducing tryptophan, a key precursor for indole alkaloids. This research showed that the tryptophan-overproducing lines had a significantly enhanced production of vincamine, demonstrating how metabolomics can guide metabolic engineering efforts. researchgate.net

While these examples use metabolomics to find or produce vincamine, they establish a methodological framework that could be inverted to study the effects of this compound. A future proteomics or metabolomics study could provide an unbiased, system-wide view of the cellular response to this specific alkaloid, potentially revealing novel mechanisms of action. mdpi.comfrontiersin.org

Future Directions and Emerging Research Avenues for 14,15 Didehydrovincamenine

Advancements in Synthetic Methodologies for 14,15-Didehydrovincamenine

The intricate architecture of this compound presents a considerable challenge to synthetic chemists. However, recent advancements in synthetic organic chemistry offer exciting prospects for more efficient and versatile routes to this and related indole (B1671886) alkaloids. Future research in this area is likely to focus on the development of novel catalytic processes and cascade reactions that can construct the complex core structure in a more streamlined fashion. nih.govscu-yongqingroup.com

One promising avenue is the application of transition metal-catalyzed reactions, which have revolutionized the synthesis of complex molecules. hilarispublisher.com Methods such as palladium-catalyzed cross-coupling and annulation reactions could be employed to forge key carbon-carbon and carbon-heteroatom bonds within the alkaloid scaffold with high efficiency and selectivity. arabjchem.org Furthermore, the development of photoredox catalysis opens up new pathways for radical-mediated cyclizations and functionalizations under mild conditions, potentially offering unprecedented control over the stereochemistry of the final product. scu-yongqingroup.comaablocks.com

A key strategy for advancing the synthesis of this compound would be a divergent approach, where a common intermediate can be elaborated into a variety of structurally related alkaloids. nih.gov This would not only provide access to this compound itself but also to a library of analogues for structure-activity relationship (SAR) studies. For instance, the semi-synthesis of vinpocetine (B1683063), a derivative of vincamine (B1683053), has been achieved through various multi-step sequences, highlighting the feasibility of modifying the core structure of these alkaloids. nih.gov

| Synthetic Approach | Key Features | Potential Application to this compound | Relevant Research |

| Transition Metal Catalysis | High efficiency and selectivity in bond formation. | Construction of the polycyclic core and introduction of functional groups. | arabjchem.org |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates. | Enabling novel cyclization and functionalization strategies. | scu-yongqingroup.comaablocks.com |

| Divergent Synthesis | Generation of multiple analogues from a common intermediate. | Facilitating SAR studies and the discovery of new biological activities. | nih.gov |

| Tandem Reactions | Multiple bond-forming events in a single step. | Increasing the overall efficiency of the synthetic route. | rsc.org |

High-Throughput Screening and Computational Approaches in this compound Research

High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries to identify molecules with desired biological activities. medchemexpress.combiocrick.com this compound is included in several commercially available alkaloid compound libraries, making it accessible for broad screening campaigns against a multitude of biological targets. biocrick.com Future research should leverage HTS to explore the bioactivity of this compound in diverse disease areas, moving beyond the traditional focus on the neurological effects of related vinca (B1221190) alkaloids. lifechemicals.combioscience.co.uk

Complementing HTS, computational approaches are becoming increasingly indispensable in modern drug discovery. chemmethod.com In silico methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound to various protein targets. chemmethod.com These computational studies can help to prioritize experimental screening efforts and provide insights into the molecular basis of the compound's activity. For example, in silico studies on other indole alkaloids have successfully predicted their interaction with targets like DNA and various enzymes. biorxiv.org

The integration of HTS and computational modeling can create a synergistic workflow for the discovery of novel therapeutic applications for this compound. The data generated from these approaches can guide the rational design of new derivatives with improved potency and selectivity.

| Research Approach | Description | Relevance to this compound | Key Advantages |

| High-Throughput Screening (HTS) | Rapid automated testing of compounds against biological targets. | Discovery of novel biological activities and therapeutic applications. | Speed, efficiency, and broad applicability. |

| Molecular Docking | In silico prediction of ligand-protein binding modes. | Identification of potential protein targets and understanding of binding interactions. | Cost-effective, rapid, and provides structural insights. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of biomolecular systems. | Assessment of the stability of ligand-protein complexes and conformational changes. | Provides a dynamic view of molecular interactions. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of the drug-like properties of the compound. | Reduces late-stage attrition in drug development. |

Interdisciplinary Research Integrating Chemical Biology and Natural Product Discovery for this compound

The future of natural product research lies in the convergence of multiple scientific disciplines. actascientific.commdpi.comthepharmajournal.com An integrated approach combining chemical biology, natural product discovery, and advanced analytical techniques will be crucial for fully elucidating the potential of this compound. nih.govresearchgate.net

Chemical biology tools, such as the development of bioactive probes derived from this compound, can be instrumental in identifying its cellular targets and dissecting its mechanism of action. researchgate.net These probes can be used in techniques like affinity chromatography and activity-based protein profiling to "fish out" interacting proteins from cell lysates.

Furthermore, the field of natural product discovery is being transformed by genomics and metabolomics. actascientific.com By studying the biosynthetic gene clusters of organisms that produce this compound, it may be possible to engineer the production of novel analogues through synthetic biology approaches. actascientific.com This interdisciplinary synergy will not only accelerate the discovery of new functions for this compound but also pave the way for the sustainable production of this valuable natural product and its derivatives.

Exploration of Novel Biological Functions and Molecular Mechanisms in Research Models

While the biological activities of many vinca alkaloids are well-documented, the specific pharmacological profile of this compound remains largely unexplored. Future research should focus on investigating its effects in a wide range of in vitro and in vivo research models to uncover novel biological functions.

Given the known activities of related indole alkaloids, promising areas of investigation for this compound include its potential as an anti-inflammatory, antimicrobial, or anticancer agent. benthamscience.comub.edu For instance, synthetic derivatives of vinpocetine have been investigated for their antiproliferative effects. biorxiv.org It would be valuable to screen this compound against a panel of cancer cell lines and pathogenic microbes.

Elucidating the molecular mechanisms underlying any observed biological activity will be paramount. This will involve identifying the specific cellular pathways and molecular targets that are modulated by this compound. Techniques such as transcriptomics, proteomics, and phosphoproteomics can provide a global view of the cellular response to treatment with the compound, offering clues to its mechanism of action. Putative targets identified through computational or chemical biology approaches can then be validated using genetic and pharmacological methods in relevant disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.